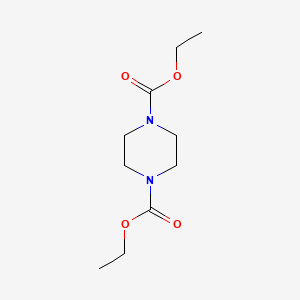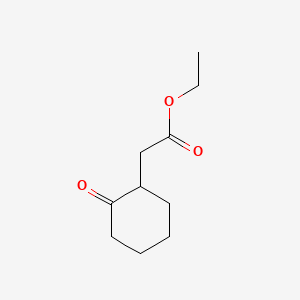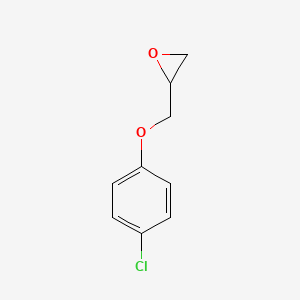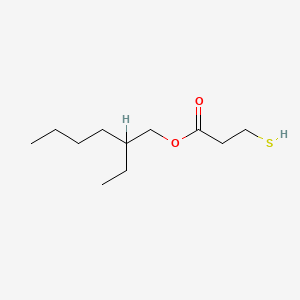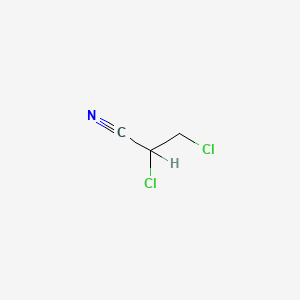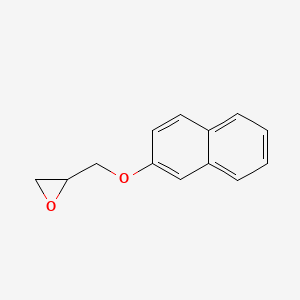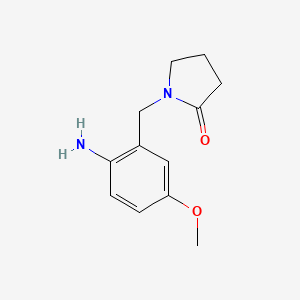
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one” is a compound with the molecular formula C12H16N2O21. It’s used for research purposes2.
Synthesis Analysis
While specific synthesis details for this compound are not readily available, related compounds have been synthesized and studied. For instance, an atom-based 3D-QSAR model was developed to predict the activity of synthesized compounds3.Molecular Structure Analysis
The molecular structure of “1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one” can be found in databases like PubChem1. However, detailed structural analysis or crystallography data is not readily available.
Chemical Reactions Analysis
Specific chemical reactions involving “1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one” are not readily available. However, related compounds have been studied, and their reactions analyzed4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one” can be found in databases like PubChem1. However, detailed analysis is not readily available.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Antiinflammatory Compounds : The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, including derivatives similar to 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one, shows potential in creating antiinflammatory and analgesic agents. Some of these compounds exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis, with reduced ulcerogenic effects compared to other drugs like indomethacin (Ikuta et al., 1987).
Antitubercular Activity : A study on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which involve the use of similar pyrrolidin derivatives, revealed significant antitubercular activity against Mycobacterium tuberculosis. This indicates the role of such compounds in developing potent antitubercular agents (Badiger & Khazi, 2013).
Structural and Conformational Studies
- X-Ray Crystallography : The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, were studied. These investigations provide insights into the structural properties of similar pyrrolidin-2-one derivatives (Banerjee et al., 2002).
Nootropic and Cognitive Enhancers
- Anti-Alzheimer's Agents : N-benzylated derivatives of pyrrolidin-2-one, structurally related to 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one, were synthesized and evaluated for anti-Alzheimer's activity. Some compounds demonstrated promising results in in-vivo and in-vitro studies, indicating potential applications in treating Alzheimer's disease (Gupta et al., 2020).
Safety And Hazards
Specific safety and hazard information for “1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one” is not readily available. It’s important to handle all research chemicals with appropriate safety precautions.
Orientations Futures
The future directions for research on “1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one” are not explicitly stated in the available literature. However, the compound’s potential as an AChE inhibitor suggests it could be further studied for therapeutic applications3.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.
Propriétés
IUPAC Name |
1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXMEZONUSHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




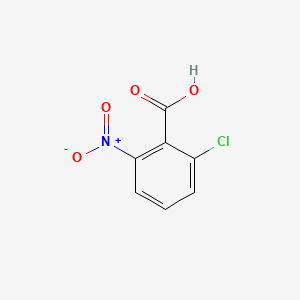
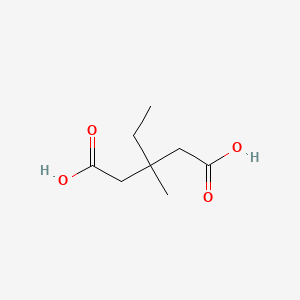

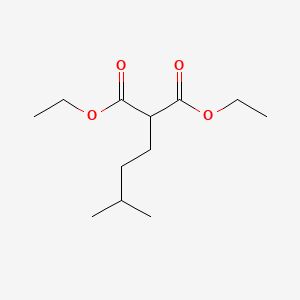
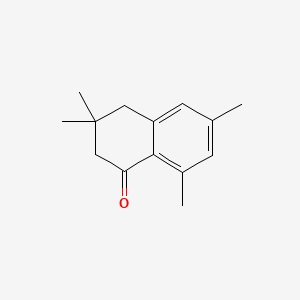
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)
